4-(Phenylsulfanyl)Benzonitrile
Description
Significance of Nitrile and Thioether Functionalities in Organic Synthesis and Medicinal Chemistry
The nitrile group (–C≡N) is a versatile functional group in organic synthesis. Its linear geometry and the triple bond's electronic properties allow it to participate in a wide array of chemical transformations. nih.gov In medicinal chemistry, the nitrile group is often considered a bioisostere for carbonyl, hydroxyl, and carboxyl groups, and can enhance a molecule's binding affinity to target proteins through various interactions. nih.govresearchgate.net Over 60 small-molecule drugs containing a cyano group are currently on the market, highlighting its importance in drug design. nih.gov
The thioether linkage (Ar-S-Ar'), on the other hand, is a key structural motif in numerous biologically active molecules and materials. nih.gov Aryl thioethers are recognized for their relative stability and their ability to influence the electronic properties of aromatic rings. acs.org In medicinal chemistry, the thioether group can contribute to a compound's pharmacokinetic profile and participate in crucial binding interactions with biological targets. ethz.ch
Overview of Benzene (B151609) Derivatives in Advanced Chemical Transformations
Benzene and its derivatives are fundamental building blocks in organic chemistry, serving as the foundation for a vast range of synthetic molecules. numberanalytics.comfiveable.me The aromatic ring's unique stability and reactivity make it a versatile platform for constructing complex molecular architectures. fiveable.medrpress.org Electrophilic aromatic substitution (EAS) reactions are a cornerstone of benzene chemistry, allowing for the introduction of various functional groups onto the aromatic ring. pressbooks.pub The nature of the substituents on the benzene ring dictates the position and rate of further substitutions, a principle that is heavily utilized in multi-step organic synthesis. pressbooks.pub Benzene derivatives are integral to the production of pharmaceuticals, polymers, and agrochemicals. numberanalytics.comcompoundchem.com
Positioning 4-(Phenylsulfanyl)Benzonitrile within the Landscape of Aryl Thioether and Nitrile Chemistry
This compound (CAS No: 51238-46-1) embodies the combined chemical characteristics of its constituent parts. It serves as a quintessential example of an aryl thioether nitrile, a class of compounds that are substrates in modern cross-coupling reactions. nih.govacs.org The presence of both the electron-withdrawing nitrile group and the para-directing thioether linkage creates a unique electronic environment within the molecule. acs.org This electronic interplay influences its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. Research into this compound and its analogues helps to elucidate the fundamental principles of C-C and C-S bond formation and activation. nih.govresearchgate.net
Scope and Academic Relevance of Current Research Investigations
Current research on this compound and related compounds is multifaceted. In synthetic chemistry, there is a focus on developing novel and efficient methods for its synthesis, often employing metal-catalyzed cross-coupling reactions. nih.govresearchgate.net For instance, nickel-catalyzed reactions have been developed for the thiolation of aryl nitriles and the cyanation of aryl thioethers, demonstrating the reversible nature of these functional group transformations. acs.orgacs.org
In medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. For example, the structurally related compound DASB (3-amino-4-(2-dimethylaminomethylphenylsulfanyl)-benzonitrile) is a well-known radioligand used in positron emission tomography (PET) to study the serotonin (B10506) transporter. snmjournals.orgosti.govwikipedia.org This highlights the potential of the arylsulfanyl benzonitrile (B105546) scaffold in developing diagnostic and therapeutic agents. The compound is also used as a building block in the synthesis of other molecules with potential biological applications.
Structure
3D Structure
Properties
IUPAC Name |
4-phenylsulfanylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUORBVHZGHTPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508699 | |
| Record name | 4-(Phenylsulfanyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51238-46-1 | |
| Record name | 4-(Phenylsulfanyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 4 Phenylsulfanyl Benzonitrile
Reactions at the Nitrile Group
The cyano group in 4-(phenylsulfanyl)benzonitrile is a versatile functional handle that can participate in various addition and reduction reactions.
[3+2] Cycloaddition Reactions Leading to Heterocyclic Systems (e.g., Tetrazoles)
The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful method for the synthesis of five-membered heterocyclic rings. The nitrile group of this compound can react with 1,3-dipoles, most notably azides, to form tetrazole derivatives. researchgate.net Tetrazoles are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. nih.gov
The reaction of this compound with an azide source, typically sodium azide (NaN₃), in the presence of a catalyst, leads to the formation of 5-(4-(phenylthio)phenyl)-1H-tetrazole. researchgate.net This transformation is often carried out in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. nih.gov Various catalysts can be employed to facilitate this reaction, including Lewis acids, Brønsted acids, and transition metal complexes. researchgate.netnih.govyoutube.com The general mechanism involves the activation of the nitrile by the catalyst, followed by the nucleophilic attack of the azide anion and subsequent cyclization to form the stable aromatic tetrazole ring. youtube.com
| Aryl Nitrile Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzonitrile (B105546) | CuSO₄·5H₂O | DMSO | 140 | - | Good to Excellent | researchgate.net |
| 4-Methylbenzonitrile | Fe₃O₄@SiO₂/Schiff base/Cu(II) | DMF | 110 | - | 97 | thieme-connect.com |
| 4-Nitrobenzonitrile | Fe₃O₄@SiO₂/Salen complex of Cu(II) | DMF | 120 | 6 | 92 | thieme-connect.com |
| Various Nitriles | Silica Sulfuric Acid | DMF | - | - | 72-95 | nih.gov |
Reduction Reactions of the Cyano Group
The cyano group of this compound can be readily reduced to a primary amine, yielding 4-(phenylsulfanyl)benzylamine. This transformation is a fundamental reaction in organic synthesis, providing access to benzylic amines which are important building blocks for pharmaceuticals and other fine chemicals.
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is a common and efficient method, typically utilizing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. google.com Alternatively, chemical reduction using hydride reagents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) can achieve the same transformation. google.comresearchgate.net The choice of reducing agent may depend on the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, borane reagents are often preferred for their ability to selectively reduce nitriles without affecting other reducible groups that might be present. google.com Photocatalytic methods have also been developed for the reduction of benzonitriles to benzylamines. rsc.org
| Reducing Agent/System | Typical Conditions | Comments | Reference |
|---|---|---|---|
| H₂ / Pd/C | Methanol or Ethanol, RT to 50°C, H₂ pressure | Commonly used, efficient | google.com |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Powerful, non-selective reducing agent | google.com |
| Borane-Tetrahydrofuran (BH₃·THF) | THF, reflux, followed by acidic workup | More selective than LiAlH₄ | google.com |
| Sodium Borohydride (NaBH₄) / CoCl₂ | Methanol, RT | Milder conditions | google.com |
Reactions Involving the Thioether Linkage
The sulfur atom of the thioether bridge is susceptible to oxidation and can be involved in cleavage or rearrangement reactions under specific conditions.
Oxidation of Sulfide (B99878) to Sulfoxide and Sulfone Derivatives
The thioether linkage in this compound can be selectively oxidized to the corresponding sulfoxide, 4-(phenylsulfinyl)benzonitrile, or further to the sulfone, 4-(phenylsulfonyl)benzonitrile. These oxidation products are valuable synthetic intermediates.
The selective oxidation to the sulfoxide is typically achieved using one equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. organic-chemistry.org
Further oxidation to the sulfone is accomplished by using an excess of the oxidizing agent or more forcing conditions. organic-chemistry.org Reagents like potassium permanganate (KMnO₄), Oxone®, or N-fluorobenzenesulfonimide (NFSI) are effective for the conversion of sulfides directly to sulfones. yccskarad.comrsc.org The choice of oxidant and reaction conditions allows for the controlled synthesis of either the sulfoxide or the sulfone derivative. rsc.org
| Product | Oxidizing Agent | Typical Conditions | Reference |
|---|---|---|---|
| Sulfoxide | m-CPBA (1 equiv.) | Dichloromethane, 0°C to RT | organic-chemistry.org |
| Sulfoxide | H₂O₂ (1 equiv.) | Acetic acid, RT | organic-chemistry.org |
| Sulfone | m-CPBA (>2 equiv.) | Dichloromethane, reflux | organic-chemistry.org |
| Sulfone | Oxone® | Methanol/Water, RT | yccskarad.com |
| Sulfone | NFSI | H₂O | rsc.org |
Cleavage and Rearrangement Processes
The carbon-sulfur bonds of the thioether linkage in this compound can be cleaved under certain reductive or oxidative conditions. Reductive cleavage of diaryl sulfides can be challenging, but methods using strong reducing agents or specific catalysts are known. For instance, Raney nickel is a classic reagent known to catalyze the hydrogenolysis of C-S bonds, which would lead to the formation of benzonitrile and benzene (B151609). nih.gov
More recent methods for selective C-S bond cleavage have been developed. For example, N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been used for the selective cleavage of C(sp³)–S bonds in thioethers, although cleavage of C(sp²)–S bonds as in diaryl sulfides is less favorable. organic-chemistry.orgnih.gov Under certain catalytic conditions, organosulfur compounds, including sulfides and sulfones, can undergo oxidative cleavage and subsequent functionalization. nih.gov Photochemical methods can also induce C-S bond cleavage in thioethers. rsc.org
Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings
Both aromatic rings of this compound are subject to aromatic substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): On the benzonitrile ring, the cyano group is a strongly deactivating, meta-directing group due to its electron-withdrawing nature. Therefore, electrophilic attack is disfavored on this ring, but if it occurs, it will be directed to the positions meta to the cyano group.
On the phenyl ring, the phenylsulfanyl group (-SPh) is an activating, ortho, para-directing group. The sulfur atom's lone pairs can donate electron density to the ring through resonance, stabilizing the intermediates of ortho and para attack. Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur predominantly on the phenyl ring bearing the thioether linkage, at the positions ortho and para to the sulfur atom.
Nucleophilic Aromatic Substitution (SNAr): For a nucleophilic aromatic substitution to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to a good leaving group. In its ground state, this compound is not highly susceptible to SNAr. However, if a strong electron-withdrawing group like a nitro group were introduced onto one of the rings, the possibility of SNAr would increase significantly. For example, nitration of the benzonitrile ring (directed meta by the cyano group) would not place the nitro group in a position to activate a leaving group at the C1 or C4 positions. However, nitration of the other ring (para to the sulfur) would yield 4-((4-nitrophenyl)sulfanyl)benzonitrile. In this derivative, the nitro group would activate the phenyl ring towards nucleophilic attack, potentially allowing for the displacement of a leaving group if one were present, or in some cases, the entire nitro group itself. The reaction of 4-nitrobenzonitrile with nucleophiles like methoxide serves as a well-studied example of SNAr on an activated benzonitrile system. wuxiapptec.com
Investigation of Substituent Directing Effects
The reactivity of this compound in electrophilic aromatic substitution is governed by the interplay of the directing effects of the phenylsulfanyl (-SPh) and cyano (-CN) groups on their respective aromatic rings. The phenylsulfanyl group, a thioether, is an activating group and directs incoming electrophiles to the ortho and para positions. This is due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate. Conversely, the cyano group is a deactivating group and a meta-director. Its strong electron-withdrawing nature, through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic attack and directs incoming substituents to the meta position to avoid placing a positive charge adjacent to the electron-deficient carbon of the nitrile.
In this compound, these directing effects operate on two distinct aromatic rings.
Ring A (Benzonitrile ring): This ring is substituted with the phenylsulfanyl group at position 4 and the cyano group at position 1. The cyano group is a strong deactivating, meta-directing group. The phenylsulfanyl group is an activating, ortho-, para-director. Since the para position is occupied by the sulfur bridge, the directing influence of the phenylsulfanyl group is towards the positions ortho to it (positions 3 and 5). The powerful deactivating nature of the nitrile group significantly reduces the nucleophilicity of this ring, making electrophilic substitution challenging. However, if a reaction were to occur, the positions meta to the nitrile (positions 3 and 5) are the most likely sites of substitution, which are also the positions ortho to the activating phenylsulfanyl group. This convergence of directing effects suggests that any substitution on this ring would preferentially occur at the 3 and 5 positions.
Ring B (Phenylsulfanyl ring): This ring is monosubstituted with the thioether linkage. The sulfur atom acts as an ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the ortho (2' and 6') and para (4') positions of this ring. Due to less steric hindrance, the para position is often favored.
The relative reactivity of the two rings is also a crucial factor. Ring B, being activated by the electron-donating thioether group, is significantly more susceptible to electrophilic attack than the deactivated Ring A. Consequently, electrophilic substitution reactions on this compound are expected to occur predominantly on the phenylsulfanyl ring.
| Aromatic Ring | Substituent | Electronic Effect | Directing Effect | Predicted Position of Substitution |
|---|---|---|---|---|
| Benzonitrile Ring (Ring A) | Cyano (-CN) | Deactivating | meta-director | Positions 3 and 5 |
| Phenylsulfanyl (-SPh) | Activating | ortho-, para-director | Positions 3 and 5 (ortho to -SPh) | |
| Phenylsulfanyl Ring (Ring B) | Thioether (-S-) | Activating | ortho-, para-director | Positions 2', 6' (ortho) and 4' (para) |
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers powerful tools for the functionalization of aromatic molecules like this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency.
Cross-Coupling Reactions of Benzonitrile Derivatives
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For a molecule like this compound to participate directly in such reactions, it typically requires prior halogenation to introduce a reactive handle (e.g., -Br, -I) on one of the aromatic rings. For instance, a bromo-derivative of this compound could serve as a substrate in Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions.
Given the directing effects discussed previously, selective bromination of the more activated phenylsulfanyl ring at the para position (4'-position) would be the most probable outcome, yielding 4-((4-bromophenyl)sulfanyl)benzonitrile. This derivative could then undergo various palladium-catalyzed cross-coupling reactions.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-([1,1'-biphenyl]-4-ylsulfanyl)benzonitrile |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 4-((4-(phenylethynyl)phenyl)sulfanyl)benzonitrile |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | 4-((4-(phenylamino)phenyl)sulfanyl)benzonitrile |
Catalytic Functionalization of Peripheral C-H Bonds
Direct C-H bond functionalization is an increasingly important strategy that avoids the need for pre-functionalized substrates. In the context of this compound, both the nitrile and the sulfide moieties can act as directing groups to guide a transition metal catalyst to specific C-H bonds.
The nitrile group is a well-established directing group for the ortho-C-H functionalization of benzonitrile derivatives. nih.gov This is achieved through the formation of a palladacycle intermediate. Therefore, in this compound, the nitrile group could direct the functionalization of the C-H bonds at the 3 and 5 positions of the benzonitrile ring.
The thioether group can also direct ortho-C-H activation on its adjacent phenyl ring. This would lead to functionalization at the 2' and 6' positions of the phenylsulfanyl ring.
The competition between these two directing groups would depend on the specific catalyst and reaction conditions employed. The development of selective C-H functionalization methods would provide a powerful avenue for the late-stage diversification of the this compound scaffold. For example, a palladium-catalyzed arylation reaction could potentially be directed by the nitrile group.
| Directing Group | Catalyst System (Hypothetical) | Targeted C-H Bond Positions | Potential Reaction | Hypothetical Product |
|---|---|---|---|---|
| Cyano (-CN) | Pd(OAc)₂ / Ligand | 3 and 5 | Arylation with Phenylboronic acid | 3-Phenyl-4-(phenylsulfanyl)benzonitrile |
| Thioether (-S-) | RuCl₂(p-cymene)₂ / AgSbF₆ | 2' and 6' | Olefination with Ethyl acrylate | Ethyl 3-(2-(4-cyanophenylsulfanyl)phenyl)acrylate |
Advanced Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR are fundamental for the initial characterization of 4-(Phenylsulfanyl)benzonitrile. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons, while the ¹³C NMR spectrum provides information on the carbon skeleton.
¹H NMR Spectroscopy: The structure of this compound suggests a complex ¹H NMR spectrum in the aromatic region (typically 7.0-8.0 ppm). The protons on the benzonitrile (B105546) ring and the phenylsulfide ring, though both aromatic, experience slightly different electronic environments due to the electron-withdrawing nitrile group (-CN) and the sulfur linkage. The protons on the benzonitrile ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The five protons of the phenyl group on the sulfide (B99878) moiety would likely appear as a more complex multiplet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. Key signals include the carbon of the nitrile functional group (-C≡N), which typically resonates in the range of 110-125 ppm. The spectrum will also show distinct signals for the quaternary carbons (the carbon attached to the nitrile group and the carbon attached to the sulfur atom) and the protonated aromatic carbons. The chemical shifts of the carbons in each ring are influenced by the electronic nature of the substituents.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹H | 7.0 - 7.8 | m (multiplet) |
| ¹³C (Aromatic CH) | 125 - 138 | - |
| ¹³C (Aromatic C-S) | 128 - 140 | - |
| ¹³C (Aromatic C-CN) | 108 - 118 | - |
| ¹³C (-C≡N) | 117 - 120 | - |
Note: These are predicted values based on typical chemical shift ranges for the functional groups present. Actual experimental values may vary based on solvent and other experimental conditions.
To unambiguously assign the complex signals in the 1D NMR spectra and to confirm the connectivity between the two aromatic rings through the sulfur atom, two-dimensional (2D) NMR techniques are invaluable.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). For this compound, HMBC would be crucial to show correlations between the protons on one aromatic ring and the carbons on the other, via the sulfur bridge. For instance, protons on the benzonitrile ring ortho to the sulfur atom would show a correlation to the sulfur-bearing carbon of the phenyl ring, providing definitive proof of the C-S-C linkage.
Rotating-frame Overhauser Effect Spectroscopy (ROESY): This technique identifies protons that are close to each other in space, irrespective of their bonding connectivity. A ROESY spectrum could reveal through-space correlations between the protons on the phenylsulfanyl ring and the protons on the benzonitrile ring. Such information is vital for determining the preferred three-dimensional conformation of the molecule in solution, particularly the dihedral angle between the planes of the two aromatic rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₃H₉NS), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate molecular weight. The calculated exact mass is 211.0456 g/mol .
Upon ionization, typically through electron impact (EI), the molecule undergoes fragmentation. The resulting pattern is a unique fingerprint that helps to confirm the structure. The most probable fragmentation pathways for this compound would involve the cleavage of the relatively weaker carbon-sulfur bonds and the loss of the stable nitrile group.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Identity | Description |
| 211 | [C₁₃H₉NS]⁺ | Molecular Ion (M⁺) |
| 185 | [C₁₂H₉S]⁺ | Loss of CN radical |
| 109 | [C₆H₅S]⁺ | Phenylsulfanyl cation from C-S bond cleavage |
| 102 | [C₇H₄N]⁺ | Benzonitrile radical cation from C-S bond cleavage |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: The relative abundance of these fragments depends on the ionization energy and the specific mass spectrometer used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
Nitrile (C≡N) Stretch: A sharp, intense absorption band characteristic of the nitrile group is expected in the region of 2220-2240 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.
Aromatic C-H Stretch: Absorption bands for the stretching of C-H bonds on the aromatic rings typically appear just above 3000 cm⁻¹ (usually in the 3000-3100 cm⁻¹ range).
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene rings give rise to a series of medium to sharp peaks in the 1400-1600 cm⁻¹ region.
C-S Stretch: The carbon-sulfur bond stretch is generally a weak absorption and can be difficult to identify definitively, but it is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile | C≡N Stretch | 2220 - 2240 (Sharp, Intense) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 (Medium) |
| Aromatic Ring | C=C Stretch | 1400 - 1600 (Multiple Bands) |
| Phenyl-Sulfur | C-S Stretch | 600 - 800 (Weak) |
Data is based on standard IR correlation tables and data from analogous compounds like 4-(phenylthio)phthalonitrile.
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional map of electron density can be generated, allowing for the precise determination of atomic positions.
For this compound, an X-ray crystal structure would provide definitive information on:
Bond Lengths and Angles: Precise measurement of all bond lengths (C-C, C-H, C-S, C-N) and angles within the molecule.
Conformation: The exact dihedral angle between the planes of the benzonitrile and phenyl rings, which is a key conformational parameter.
Intermolecular Interactions: How the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions like π-π stacking or C-H···N interactions that stabilize the solid-state structure.
While this technique provides the ultimate structural proof, obtaining crystals of suitable quality for X-ray diffraction can be a significant challenge. As of this writing, a published crystal structure for this compound was not found in publicly available databases.
Electronic and Vibrational Spectroscopy for Molecular Properties
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides insight into the electronic transitions within a molecule. The conjugated π-system of this compound, which extends across both aromatic rings and the sulfur atom, is expected to absorb UV radiation, leading to π → π* transitions. The position of the maximum absorbance (λ_max_) and the molar absorptivity are characteristic of the extent of conjugation and the nature of the chromophore.
Vibrational spectroscopy, as discussed in the context of IR (Section 4.3), is fundamentally linked to the molecule's electronic structure. The frequencies and intensities of vibrational modes are sensitive to bond strengths and the distribution of electron density. Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to model both the electronic and vibrational spectra. These calculations help in assigning experimental IR bands and understanding how electronic structure influences vibrational properties, providing a deeper understanding of the molecule's behavior.
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. youtube.comsciencepublishinggroup.com For aromatic molecules like this compound, the primary electronic transitions observed are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. youtube.com
The structure of this compound features two key chromophores: the benzonitrile group and the phenylsulfanyl group. The benzene rings and the cyano group contain π-systems, while the sulfur atom possesses non-bonding (n) electron pairs. youtube.com The interaction between these components influences the electronic transition energies and, consequently, the absorption wavelengths.
Research on related benzonitrile derivatives provides a framework for understanding its UV-Vis spectrum. The electronic transitions for aromatic nitriles are characterized by absorption bands that can be assigned to specific excitations within the molecule. researchgate.netnih.govnih.gov The π → π* transitions, originating from the aromatic rings, are typically intense and appear at shorter wavelengths. The presence of the sulfur atom, which acts as an auxochrome, can cause a bathochromic shift (shift to longer wavelengths) of these bands due to the extension of the conjugated system through its lone pairs. sciencepublishinggroup.com The n → π* transitions, involving the non-bonding electrons on the sulfur and nitrogen atoms, are generally weaker in intensity and may be observed as shoulders on the main absorption bands. youtube.com
Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are often employed to complement experimental data, helping to assign the observed absorption bands to specific electronic transitions. nih.govnih.govijstr.org
Below is a table summarizing the typical electronic transitions and their expected characteristics for this compound.
| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) |
| π → π | π orbitals of aromatic rings to π orbitals | Shorter Wavelength (UV) | High (ε > 10,000) |
| n → π | Non-bonding orbitals of Sulfur/Nitrogen to π orbitals | Longer Wavelength (UV) | Low (ε < 2,000) |
Electron Paramagnetic Resonance (EPR) Spectroscopy (for radical derivatives)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have unpaired electrons. mdpi.com This makes it an invaluable tool for studying radical derivatives, such as the radical anion of this compound, which can be formed through chemical or electrochemical reduction.
The formation of the benzonitrile radical anion has been studied, revealing that the unpaired electron is delocalized over the π-system of the molecule. nih.gov In the case of the this compound radical anion, this delocalization would extend across both aromatic rings and the sulfur bridge. EPR spectroscopy can map the distribution of this unpaired electron density within the radical. nih.gov
The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants (A).
g-factor : This is a dimensionless constant that is characteristic of the radical's electronic environment. For organic π-radicals, the g-factor is typically close to that of a free electron (approximately 2.0023). mdpi.com Deviations from this value can provide information about the presence of heteroatoms with significant spin-orbit coupling, such as sulfur.
Hyperfine Coupling : This arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁴N). The resulting splitting pattern and the magnitude of the coupling constants are directly related to the spin density on the atoms bearing those nuclei. nih.gov
By analyzing the hyperfine structure of the EPR spectrum for the this compound radical anion, researchers can determine the extent to which the unpaired electron interacts with the protons on the phenyl and phenylsulfanyl rings and with the nitrogen atom of the nitrile group. This provides a detailed picture of the electronic structure of this transient species. nih.gov
The following table outlines the expected EPR parameters for the radical anion of this compound.
| EPR Parameter | Information Provided | Expected Value/Observation |
| g-factor | Electronic environment of the unpaired electron | Close to 2.004, influenced by the sulfur atom |
| Hyperfine Coupling (A) | Distribution of unpaired electron spin density | Splitting from interactions with ¹H and ¹⁴N nuclei |
Vibrational Circular Dichroism (VCD) for Absolute Configuration Studies
While this compound itself is achiral, derivatives can be synthesized that possess chirality, for instance, by introducing a stereocenter into the molecule. Determining the absolute configuration (the precise 3D arrangement of atoms) of such chiral molecules is a critical task in fields like pharmaceutical development. americanlaboratory.com Vibrational Circular Dichroism (VCD) is a powerful technique for the unambiguous assignment of the absolute configuration of chiral molecules in solution. americanlaboratory.comnih.gov
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov A VCD spectrum consists of positive and negative bands, creating a unique fingerprint for a specific enantiomer. The power of VCD lies in its combination with computational chemistry. americanlaboratory.com
The process for determining absolute configuration using VCD involves the following steps:
Experimental Measurement : The experimental VCD spectrum of the chiral derivative is recorded.
Computational Modeling : The 3D structure of one enantiomer (e.g., the R-enantiomer) is modeled using computational methods like Density Functional Theory (DFT).
Spectrum Calculation : The theoretical VCD spectrum for that specific enantiomer is calculated based on its modeled structure.
Comparison : The experimental spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is assigned as the one used in the calculation (e.g., R). americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration (e.g., S). nih.gov
This method provides a reliable alternative to X-ray crystallography, with the advantage that it can be performed on samples in solution and does not require crystal formation. americanlaboratory.com
The table below summarizes the VCD analysis workflow for a hypothetical chiral derivative of this compound.
| Step | Action | Purpose |
| 1 | Synthesize a chiral derivative of this compound. | Introduce a stereogenic center. |
| 2 | Measure the experimental VCD and IR spectra of the sample in solution. | Obtain the experimental vibrational fingerprint. |
| 3 | Perform a conformational search and DFT optimization for one enantiomer (e.g., R-configuration). | Find the most stable 3D structures. |
| 4 | Calculate the theoretical VCD and IR spectra based on the optimized structures. | Generate a theoretical spectrum for a known absolute configuration. |
| 5 | Compare the experimental VCD spectrum with the calculated spectrum. | Assign the absolute configuration based on the match or mirror-image relationship. |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It has proven to be a versatile and accurate tool for predicting a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics. nih.govmdpi.com
DFT calculations are instrumental in elucidating the electronic landscape of 4-(Phenylsulfanyl)benzonitrile. This analysis helps in understanding the molecule's stability, reactivity, and potential sites for chemical reactions. nih.govnih.gov
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. mdpi.comscirp.org A larger energy gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized on the electron-rich phenylsulfanyl group, while the LUMO is concentrated on the electron-withdrawing benzonitrile (B105546) moiety, facilitating intramolecular charge transfer upon excitation. nih.govnih.gov
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP surface displays regions of varying electrostatic potential, with red indicating negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor areas, susceptible to nucleophilic attack). nih.gov In this compound, the negative potential is expected to be concentrated around the nitrogen atom of the nitrile group, making it a likely site for electrophilic interaction. Conversely, positive potential regions are typically found around the hydrogen atoms of the phenyl rings. nih.gov
Global Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. mdpi.commdpi.com These descriptors are widely used in conceptual DFT to understand chemical trends. mdpi.comscielo.org.mx Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.commdpi.com A high chemical hardness value indicates greater resistance to change in its electron distribution, signifying higher stability. scirp.org The electrophilicity index measures the propensity of a species to accept electrons. mdpi.com
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. scirp.org |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | Propensity to act as an electrophile. mdpi.com |
DFT calculations serve as a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. nih.gov
NMR Chemical Shifts
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become an increasingly important component of molecular structure assignment. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy when compared to experimental data. nih.gov Different DFT functionals, such as B3LYP, can be employed to optimize the molecular geometry and compute the NMR shielding tensors. nih.govidc-online.com The calculated shielding values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS). ijstr.org Comparing the computed shifts with experimental spectra can help confirm the proposed structure of this compound and assign specific resonances. idc-online.com
IR Frequencies
DFT methods are also highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The calculated vibrational spectrum can be used to assign the fundamental vibrational modes of this compound, such as the characteristic C≡N stretching of the nitrile group and the various C-H and C-C stretching and bending modes of the aromatic rings. researchgate.net
DFT calculations provide deep insights into the mechanisms of chemical reactions, allowing for the mapping of reaction pathways and the characterization of transient species like transition states.
By calculating the potential energy surface for a reaction, DFT can be used to construct a reaction energy profile. This profile charts the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates. The highest point on this profile between a reactant and a product corresponds to the transition state, and its energy relative to the reactants defines the activation energy or kinetic barrier. This barrier is a critical determinant of the reaction rate. For reactions involving this compound, such as its synthesis via nucleophilic aromatic substitution or C-S coupling reactions, DFT can be used to model the energetic pathway, identify the rate-determining step, and understand the factors influencing the reaction kinetics.
In reactions where multiple products can be formed, DFT can be used to predict the regioselectivity or stereoselectivity by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest energy barrier will be kinetically favored, leading to the major product. Local reactivity descriptors, such as Fukui functions derived from DFT, can also be used to identify the most reactive sites within a molecule, thereby predicting the regiochemical outcome of a reaction. scielo.org.mx For derivatives of this compound, these calculations could predict, for example, the preferred site of electrophilic aromatic substitution on either of the two phenyl rings.
Reaction Mechanism Elucidation and Transition State Analysis
Molecular Modeling and Dynamics Simulations for Conformational Analysis
While the core structure of this compound consists of rigid phenyl rings, the molecule possesses conformational flexibility primarily due to rotation around the C-S-C linkage. Molecular dynamics (MD) simulations can model the physical movements of the atoms and the molecule over time, providing a detailed picture of its dynamic behavior and conformational landscape. chemaxon.commdpi.com
Applications in Advanced Materials and Chemical Synthesis
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
The utility of 4-(Phenylsulfanyl)benzonitrile in organic synthesis is primarily derived from the reactivity of its constituent parts: the benzonitrile (B105546) ring, the phenyl ring, and the bridging sulfur atom. These features allow it to serve as a foundational molecule for constructing more elaborate chemical architectures, including various heterocyclic systems and complex natural product precursors.
Precursors for Diverse Heterocyclic Systems
The benzonitrile moiety and the diphenyl sulfide (B99878) scaffold are common structural motifs in a wide array of heterocyclic compounds. The nitrile group, in particular, is a versatile functional group that can participate in various cyclization reactions to form nitrogen-containing heterocycles. While the direct use of this compound as a starting material for a broad spectrum of diverse heterocyclic systems is not extensively detailed in readily available literature, its potential is evident. Synthetic chemists can leverage the nitrile group for transformations into amines, amides, or tetrazoles, which can subsequently undergo intramolecular cyclization with the adjacent aromatic ring, potentially activated at the ortho position, to yield fused heterocyclic structures.
Synthesis of Thioxanthone Derivatives
Thioxanthones are a class of sulfur-containing heterocyclic compounds recognized for their photochemical properties. This compound serves as a logical precursor for cyanothioxanthone derivatives through a plausible synthetic sequence involving intramolecular cyclization. This transformation is conceptually based on the well-established Friedel-Crafts acylation reaction. researchgate.netoclc.org
The process would likely begin with the hydrolysis of the nitrile group of this compound to yield 4-(Phenylsulfanyl)benzoic acid. This intermediate possesses the necessary carboxylic acid functionality to act as an acylating agent. In the presence of a strong acid catalyst, this intermediate can undergo an intramolecular electrophilic aromatic substitution, where the carbonyl carbon attacks the ortho-position of the adjacent phenyl ring, leading to ring closure and the formation of the tricyclic thioxanthone core.
Table 1: Plausible Synthetic Route to 2-Cyanothioxanthone
| Step | Starting Material | Reaction Type | Key Reagents | Product |
|---|---|---|---|---|
| 1 | This compound | Nitrile Hydrolysis | H₂O, H⁺ or OH⁻ | 4-(Phenylsulfanyl)benzoic acid |
This table outlines a hypothetical, yet chemically sound, pathway for the conversion of this compound into a thioxanthone derivative based on standard organic transformations.
Intermediates for Complex Organic Molecules (e.g., Aristolactam Precursors)
The rigid backbone of this compound makes it a suitable starting scaffold for the synthesis of polycyclic aromatic compounds, such as phenanthrenes, which form the core of aristolactam alkaloids. A key transformation to achieve this is the Pschorr cyclization, a copper-catalyzed intramolecular substitution reaction of aryldiazonium salts. wikipedia.orgorganic-chemistry.org
To function as an aristolactam precursor, this compound would first require chemical modification. This would involve introducing an amino group on one of the aromatic rings (typically ortho to the sulfur bridge) and an appropriately substituted carbon side chain on the other ring, such as a cinnamic acid moiety. Diazotization of the newly introduced amino group would generate the required aryldiazonium salt intermediate. This intermediate can then undergo a radical-initiated ring closure via the Pschorr cyclization, where the aryl radical attacks the adjacent phenyl ring to form the fused phenanthrene (B1679779) ring system characteristic of aristolactams. thieme.dedbpedia.org This strategic use of this compound as a foundational structure highlights its value in the multi-step synthesis of complex natural product analogues.
Development of Advanced Materials
The molecular architecture of this compound imparts properties that are desirable for the development of advanced materials. Its rigid, polarizable structure is relevant in the field of material science, particularly in the exploration of liquid crystals and as a precursor for photochemically active materials.
Exploration in Material Science Applications
The structure of this compound is analogous to that of well-known calamitic (rod-shaped) liquid crystals, such as the cyanobiphenyls (e.g., 5CB and 8OCB). tcichemicals.comossila.com These molecules typically possess a rigid core composed of two or more aromatic rings and a terminal polar group, often a nitrile. The nitrile group provides a strong dipole moment, which is crucial for the dielectric anisotropy that allows liquid crystals to align in an electric field.
This compound shares these essential features: a rigid diaryl core and a terminal cyano group. The sulfur atom provides a slight kink compared to a direct biphenyl (B1667301) linkage, which could influence the mesophase behavior and clearing points. This structural similarity suggests its potential as a component in liquid crystalline mixtures or as a foundational molecule for designing new liquid crystal materials.
Table 2: Structural Comparison with Known Liquid Crystals
| Compound | Core Structure | Terminal Groups | Key Feature |
|---|---|---|---|
| This compound | Phenyl-S-Phenyl | -H, -CN | Diaryl sulfide core, terminal nitrile |
| 5CB (4-Pentyl-4'-cyanobiphenyl) | Phenyl-Phenyl | -C₅H₁₁, -CN | Biphenyl core, terminal nitrile |
| 8OCB (4'-Octyloxy-4-biphenylcarbonitrile) | Phenyl-Phenyl | -OC₈H₁₇, -CN | Biphenyl core, terminal nitrile |
This interactive table compares the structural features of this compound with established liquid crystal compounds, highlighting the similarities that make it a candidate for material science research.
Radiochemical Synthesis and Imaging Probe Precursors
The unique structural characteristics of this compound have positioned it as a valuable precursor in the synthesis of specialized molecules for medical imaging. Its core framework is particularly amenable to the incorporation of radionuclides, leading to the development of radiopharmaceuticals for positron emission tomography (PET), a powerful non-invasive imaging technique. These applications primarily focus on neuroimaging and the development of probes for specific biological targets like enzymes.
Synthesis of Radiopharmaceuticals for Neuroimaging Research (e.g., [11C]DASB related compounds)
Derivatives of this compound are instrumental in the synthesis of radioligands for imaging the serotonin (B10506) transporter (SERT) in the brain. [¹¹C]DASB (3-amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile), a potent and selective SERT antagonist, is a key radiopharmaceutical in this area. nih.gov The synthesis of [¹¹C]DASB and its analogues involves the introduction of a carbon-11 (B1219553) (¹¹C) isotope, a positron-emitting radionuclide with a short half-life of 20.4 minutes.
The radiosynthesis typically involves the N-methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. For instance, the precursor 3-amino-4-(2-(methylamino)methyl-phenylsulfanyl)benzonitrile can be reacted with [¹¹C]CH₃I to yield [¹¹C]DASB. This reaction is carried out under basic conditions and is optimized for speed and efficiency due to the short half-life of the isotope.
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Precursor | Desmethylated analogue of the target radioligand. | e.g., 3-amino-4-(2-(methylamino)methyl-phenylsulfanyl)benzonitrile |
| Radiolabeling Agent | Source of the Carbon-11 isotope. | [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate |
| Reaction Conditions | Solvent and base used to facilitate the methylation reaction. | Anhydrous solvent (e.g., DMF), weak base (e.g., K₂CO₃) |
| Reaction Time | Duration of the radiolabeling reaction. | Typically 5-10 minutes |
| Purification | Method to isolate the final radiolabeled product. | High-Performance Liquid Chromatography (HPLC) |
Beyond carbon-11, researchers have also developed fluorine-18 (B77423) (¹⁸F) labeled analogues. nih.gov The longer half-life of ¹⁸F (109.8 minutes) allows for more complex synthetic procedures and longer imaging times. The synthesis of these compounds often involves the reaction of a suitable precursor with a fluorinating agent like [¹⁸F]fluoride. For example, a precursor molecule can be modified to include a leaving group that is readily displaced by the [¹⁸F]fluoride ion. The development of these ¹⁸F-labeled probes expands the accessibility of SERT imaging to facilities without an on-site cyclotron, which is required for ¹¹C production. acs.org
Precursors for Aromatase Imaging Agents
The benzonitrile scaffold, a key feature of this compound, is also a critical component in the design of inhibitors for the enzyme aromatase. nih.govacs.org Aromatase is a key enzyme in the biosynthesis of estrogens and is a significant target in the treatment of hormone-dependent cancers, such as breast cancer. The development of radiolabeled aromatase inhibitors allows for the in vivo visualization and quantification of aromatase levels in tumors and other tissues using PET imaging.
While not directly this compound, structurally related benzonitrile derivatives are pivotal precursors for these imaging agents. For instance, compounds based on the 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile structure have been shown to be potent aromatase inhibitors. nih.gov By incorporating a radionuclide, such as iodine-125 (B85253) or a positron-emitting isotope, into these molecules, they can be transformed into imaging agents.
One such example is the synthesis of 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile, which has demonstrated high binding affinity for aromatase. nih.govresearchgate.net The synthesis of the radiolabeled version of this compound would involve the use of a radioiodinated starting material.
| Precursor Structure | Target Imaging Agent | Radionuclide | Significance |
|---|---|---|---|
| 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile | Various radiolabeled analogues | ¹¹C, ¹⁸F, ¹²⁵I | Core structure for potent aromatase inhibition. |
| 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile | [¹²⁵I]-labeled analogue | ¹²⁵I | High affinity probe for autoradiographic studies of aromatase distribution. nih.govresearchgate.net |
The research in this area highlights the versatility of the benzonitrile chemical motif as a foundational element for the development of targeted imaging agents. The ability to modify the periphery of the benzonitrile ring allows for the attachment of various functional groups and radionuclides, enabling the creation of probes for a range of biological targets.
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Methodologies
The development of new and sustainable methods for the synthesis of 4-(Phenylsulfanyl)Benzonitrile is a key area for future research. Current approaches often rely on traditional cross-coupling reactions which, while effective, may involve harsh conditions, expensive catalysts, and the generation of significant waste. Future research will likely focus on addressing these limitations through several innovative strategies.
One promising direction is the refinement of catalytic cross-coupling reactions . While palladium and copper-catalyzed reactions are standard, future work could explore the use of more abundant and less toxic first-row transition metals such as iron, nickel, and cobalt. The development of novel ligands that can stabilize these catalysts and promote efficient C-S bond formation under milder conditions will be crucial. Additionally, research into recyclable catalytic systems, including nanoparticle and polymer-supported catalysts, could significantly enhance the sustainability of these processes.
Another critical area is the exploration of C-H activation and functionalization reactions. This approach offers a more atom-economical route to this compound by directly coupling a C-H bond of one aromatic ring with a sulfur source, thus avoiding the need for pre-functionalized starting materials. Research in this area would focus on the design of selective catalysts that can target specific C-H bonds, leading to more efficient and streamlined synthetic pathways.
The principles of green chemistry will undoubtedly guide future synthetic strategies. This includes the investigation of alternative and sustainable reaction media to replace volatile organic compounds (VOCs). Water, supercritical fluids, and bio-based solvents are attractive options that could significantly reduce the environmental impact of the synthesis. Furthermore, the development of solvent-free reaction conditions, such as mechanochemistry, could offer an even more environmentally benign approach.
| Synthetic Approach | Potential Advantages | Research Focus |
| Advanced Catalytic Cross-Coupling | Use of earth-abundant metals, milder reaction conditions, catalyst recyclability. | Development of novel ligands for first-row transition metals; design of heterogeneous and recyclable catalysts. |
| C-H Activation/Functionalization | High atom economy, reduced number of synthetic steps. | Design of highly selective and efficient catalysts for direct C-S bond formation. |
| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources. | Exploration of sustainable solvents (water, bio-solvents), and solvent-free reaction conditions (mechanochemistry). |
Investigation of Undiscovered Reactivity Patterns and Transformation Pathways
The unique combination of a nitrile group, a sulfide (B99878) linkage, and two aromatic rings in this compound suggests a rich and largely unexplored reactivity. Future research should aim to uncover novel transformation pathways, leading to the synthesis of a diverse range of new chemical entities.
The functionalization of the nitrile group is a key area for exploration. Beyond its simple hydrolysis or reduction, the nitrile moiety can participate in cycloaddition reactions, act as a directing group for ortho-metalation, and be transformed into various nitrogen-containing heterocycles. Investigating these transformations could lead to the discovery of new compounds with interesting biological or material properties.
The reactivity of the sulfide bridge also warrants further investigation. While oxidation to the corresponding sulfoxide and sulfone is a known transformation, exploring more nuanced reactivity, such as its role in directing further functionalization of the aromatic rings or its participation in radical-mediated reactions, could unveil new synthetic possibilities.
Furthermore, the selective functionalization of the two distinct aromatic rings presents a significant challenge and an opportunity. Developing methodologies to selectively introduce substituents onto either the benzonitrile (B105546) or the phenyl ring would provide access to a vast array of derivatives with tailored properties. This could involve leveraging the electronic differences between the two rings or employing advanced directing group strategies.
| Reactive Site | Potential Transformations | Potential Outcomes |
| Nitrile Group | Cycloadditions, ortho-metalation, heterocycle synthesis. | Access to novel nitrogen-containing compounds with diverse functionalities. |
| Sulfide Bridge | Selective oxidation, radical reactions, directing group effects. | Synthesis of new organosulfur compounds and control over further functionalization. |
| Aromatic Rings | Selective C-H functionalization, directed ortho-metalation. | Precise synthesis of a wide range of substituted derivatives with tailored properties. |
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of this compound, thereby guiding experimental efforts. Future research in this area will likely focus on the use of advanced modeling techniques to accelerate the discovery of new applications.
Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate the electronic structure, molecular orbitals, and spectroscopic properties of this compound and its derivatives. This information is crucial for predicting its reactivity, understanding its behavior in different chemical environments, and designing molecules with specific electronic or optical properties.
Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound. This is particularly important for understanding its behavior in condensed phases and for designing materials with specific bulk properties, such as polymers or liquid crystals.
The integration of computational modeling with experimental data can create a powerful feedback loop for the rational design of new materials . For instance, computational screening of a virtual library of this compound derivatives could identify candidates with promising properties for applications in organic electronics or as functional polymers. These predictions can then be validated experimentally, leading to a more efficient and targeted approach to materials discovery.
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Electronic structure calculations, spectroscopic predictions. | Understanding of reactivity, optical and electronic properties. |
| Molecular Dynamics (MD) | Simulation of molecular motion and intermolecular interactions. | Prediction of bulk properties, conformational analysis. |
| Integrated Computational-Experimental Approaches | Virtual screening, rational material design. | Accelerated discovery of new materials with tailored functionalities. |
Integration into Emerging Functional Materials Development
The unique structural and electronic features of this compound make it an attractive building block for the development of novel functional materials. Future research should explore its incorporation into a variety of material platforms.
In the field of polymer science , this compound could be used as a monomer or a functional additive to create polymers with enhanced thermal stability, refractive index, or dielectric properties. The presence of the polar nitrile group and the sulfur atom could also impart specific gas separation or sensing capabilities to these materials.
The potential of this compound in organic electronics is another exciting avenue for research. Its diaryl sulfide core is a common motif in organic semiconductors, and the electron-withdrawing nitrile group could be used to tune the electronic properties of the resulting materials. Future work could focus on designing and synthesizing derivatives for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Furthermore, the rigid structure and functional groups of this compound make it a promising candidate for the synthesis of porous organic frameworks (POFs) and metal-organic frameworks (MOFs) . These materials have high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.
Role in Green Chemistry and Sustainable Chemical Processes
The principles of green chemistry will be integral to the future research and application of this compound. This involves a holistic approach that considers the entire life cycle of the compound, from its synthesis to its final disposal.
A
Q & A
Q. What synthetic methodologies are recommended for preparing 4-substituted benzonitriles like 4-(Phenylsulfanyl)Benzonitrile?
Answer:
- Cross-coupling reactions : Suzuki-Miyaura coupling (e.g., using aryl boronic esters and Pd catalysts) is effective for introducing aryl/heteroaryl groups to benzonitrile scaffolds. Evidence from analogous compounds shows yields >85% under optimized conditions .
- Nucleophilic substitution : Thiol-containing substituents (e.g., phenylsulfanyl) can be introduced via SNAr reactions on halogenated benzonitrile precursors (e.g., 4-chlorobenzonitrile) using NaSH or thiophenol in polar aprotic solvents .
- Catalytic systems : Fe or Cu complexes (e.g., Bu₄N[Fe(CO)₃(NO)]) enable hydrosilylation or oxidation steps for functionalizing benzonitrile derivatives .
Q. Table 1: Example Synthetic Routes for Analogous Compounds
| Method | Catalyst/Reagents | Yield (%) | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 92 | |
| Sonogashira coupling | CuI, Pd(PPh₃)₂Cl₂ | 78 | |
| SNAr with thiophenol | 4-Cl-benzonitrile, K₂CO₃ | 85 |
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent position and purity. For example, aromatic protons in benzonitrile derivatives show distinct splitting patterns (δ 7.2–8.5 ppm) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities. Reverse-phase C18 columns with acetonitrile/water gradients are standard .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-property studies in materials science .
- FT-IR : Identifies nitrile (C≡N stretch ~2220 cm⁻¹) and sulfide (C-S stretch ~700 cm⁻¹) functional groups .
Q. How do solvent polarity and substituents influence the solubility of this compound?
Answer:
- Polar aprotic solvents : DMF, DMSO, and THF enhance solubility due to dipole interactions with the nitrile and sulfide groups .
- Hydrophobic substituents : The phenylsulfanyl group increases lipophilicity, reducing aqueous solubility but improving compatibility with organic matrices (e.g., polymer blends) .
- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) is effective for removing unreacted thiophenol or halide precursors .
Q. What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles (EN 166 standard) are mandatory. Use fume hoods to avoid inhalation .
- Spill management : Neutralize with activated charcoal or vermiculite; avoid water to prevent contamination .
- Waste disposal : Incinerate in EPA-approved facilities with scrubbing for cyanide byproducts .
Advanced Research Questions
Q. How do electronic effects of the phenylsulfanyl group impact the photophysical properties of benzonitrile derivatives?
Answer:
- Charge-transfer states : The electron-rich sulfide group induces twisted intramolecular charge-transfer (TICT) states, red-shifting fluorescence emissions. Solvatochromic studies in DCM vs. MeCN show λₑₘ shifts up to 30 nm .
- Steric effects : Bulkier substituents (e.g., 4-methylphenylsulfanyl) reduce π-π stacking, enhancing quantum yields in OLED applications .
Q. Table 2: Photophysical Data for Analogous Compounds
| Compound | λₑₘ (nm) | Quantum Yield (%) | Reference |
|---|---|---|---|
| 4-(Phenoxy)benzonitrile | 385 | 45 | |
| 4-(Carbazolyl)benzonitrile | 420 | 68 |
Q. What strategies resolve contradictions in reported synthetic yields for 4-substituted benzonitriles?
Answer:
- Catalyst optimization : Pd loading (0.5–2 mol%) and ligand choice (e.g., XPhos vs. PPh₃) significantly affect Suzuki coupling efficiency. Lower yields in older studies often stem from suboptimal Pd:P ratios .
- Reaction monitoring : In situ FT-IR or GC-MS identifies intermediate byproducts (e.g., dehalogenated benzonitrile), enabling real-time adjustments .
- Solvent drying : Trace water in DMF reduces SNAr reactivity with thiophenol; molecular sieves (4Å) improve reproducibility .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT calculations : B3LYP/6-31G* models evaluate transition-state energies for Suzuki coupling. Electron-withdrawing groups (e.g., -CN) lower activation barriers by stabilizing Pd intermediates .
- Molecular dynamics : Simulates solvent effects on reaction pathways. For example, THF’s low dielectric constant favors oxidative addition over DMSO .
Q. What methodologies assess the biological activity of this compound derivatives?
Answer:
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values correlate with sulfide group electronegativity .
- Cytotoxicity screening : MTT assays on HEK-293 cells quantify apoptosis induction. Derivatives with polar substituents (e.g., -OH) show lower toxicity (EC₅₀ > 100 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
